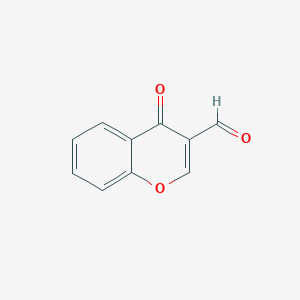

Chromone-3-carboxaldehyde

Description

Historical Context and Significance within Chromones Research

The study of chromones dates back to the late 19th century, with significant advancements in their synthesis and understanding of their properties occurring throughout the 20th century. ijrpc.com Chromone-3-carboxaldehyde, as a specific derivative, has gained prominence as a crucial intermediate. semanticscholar.org Its importance lies in the presence of an unsaturated keto functional group, a conjugated second carbonyl group at the C-3 position, and an electrophilic center at the C-2 position, which allows for a wide range of chemical transformations. semanticscholar.org Early research focused on the fundamental reactions of this compound, such as its acid and base-catalyzed reactions with various nucleophiles. nih.gov Over time, the scope of research has expanded to harness its reactivity for the construction of more complex molecular architectures.

The Vilsmeier-Haack reaction is a widely used and applicable method for the synthesis of 3-formylchromones from substituted 2-hydroxyacetophenones. clockss.org This reaction has facilitated the accessibility of this compound and its derivatives, fueling further investigation into their chemical and biological properties.

Relevance as a Heterocyclic Scaffold in Organic Synthesis and Medicinal Chemistry

The this compound framework is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular structure that is capable of binding to multiple biological targets. researchgate.net This has led to its extensive use as a starting material for the synthesis of a diverse array of biologically active compounds.

In Organic Synthesis:

The reactivity of this compound allows it to participate in a variety of organic reactions, making it a valuable tool for synthetic chemists. clockss.orgeurjchem.com It can act as a heterodiene, a dienophile, or a Michael acceptor, enabling the construction of various heterocyclic systems. clockss.org Some key reactions involving this compound include:

Condensation Reactions: It readily undergoes condensation with a wide range of carbon and nitrogen nucleophiles. eurjchem.com For instance, its reaction with phenylacetic acids can lead to the formation of (E)-3-styrylchromones. researchgate.net

Cycloaddition Reactions: It can participate in [4+1], [3+2], and [4+2] cycloaddition reactions to generate complex fused heterocyclic systems. clockss.org

Multicomponent Reactions: this compound is a key component in several multicomponent reactions, which allow for the efficient synthesis of complex molecules in a single step. lookchem.com

In Medicinal Chemistry:

The chromone (B188151) nucleus is a core component of many compounds with a wide spectrum of pharmacological activities. semanticscholar.orgnih.gov Derivatives of this compound have been investigated for a multitude of therapeutic applications, including:

Antimicrobial and Antifungal Agents: Various derivatives have shown promising activity against bacteria and fungi. ontosight.aiclockss.org For example, a chitosan-chromone derivative has demonstrated antimicrobial activity against Escherichia coli. nih.gov

Anti-inflammatory and Antioxidant Properties: Many synthesized compounds derived from this compound exhibit significant antioxidant and anti-inflammatory activities. ontosight.airesearchgate.netnih.gov

Anticancer Activity: The chromone scaffold is present in numerous compounds with antitumor properties. semanticscholar.orgclockss.org Research has explored the potential of this compound derivatives as anticancer agents, with some showing activity against various cancer cell lines. lookchem.comnih.gov

Other Biological Activities: The versatility of the this compound scaffold has led to the exploration of its derivatives for a range of other biological activities, including anti-trypanosomal and cytotoxic properties. semanticscholar.orguniven.ac.za

The table below summarizes some of the key research findings on the applications of this compound.

| Application Area | Key Findings |

| Organic Synthesis | Serves as a versatile building block for various heterocyclic compounds through condensation, cycloaddition, and multicomponent reactions. clockss.orgresearchgate.neteurjchem.com |

| Medicinal Chemistry | Derivatives exhibit a wide range of biological activities including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. ontosight.aisemanticscholar.orgclockss.orgresearchgate.netnih.gov |

| Antimicrobial | Chitosan-chromone derivatives show activity against E. coli. nih.gov |

| Anticancer | Certain derivatives have demonstrated cytotoxic effects against various cancer cell lines. lookchem.comnih.gov |

| Anti-inflammatory | Synthesized thiazolyl hydrazone derivatives have shown significant in vitro anti-inflammatory activity. nih.gov |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-oxochromene-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6O3/c11-5-7-6-13-9-4-2-1-3-8(9)10(7)12/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSMYWBQIMDSGQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=CO2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30169795 | |

| Record name | Chromone-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30169795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17422-74-1 | |

| Record name | 3-Formylchromone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17422-74-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chromone-3-carboxaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017422741 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17422-74-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=291317 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chromone-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30169795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-oxo-4H-1-benzopyran-3-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.667 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Chromone-3-carboxaldehyde | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BLA42VBH65 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Chromone 3 Carboxaldehyde and Its Derivatives

Established Synthetic Routes

Vilsmeier-Haack Formylation of 2-Hydroxyacetophenones

The most prevalent and versatile method for synthesizing chromone-3-carboxaldehyde is the Vilsmeier-Haack reaction of 2-hydroxyacetophenones. researchgate.net This one-step process involves the reaction of a substituted 2-hydroxyacetophenone (B1195853) with a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). The reaction proceeds through a double formylation of the 2-hydroxyacetophenone, followed by cyclization and dehydration to yield the this compound. researchgate.net

The general mechanism involves the formation of the electrophilic Vilsmeier reagent (chloromethyleneiminium chloride) from POCl₃ and DMF. This reagent then facilitates formylation at the C-3 position of the chromone (B188151) skeleton. The reaction is typically initiated by dissolving the 2-hydroxyacetophenone in anhydrous DMF and cooling the mixture to 0°C. POCl₃ is then added dropwise while maintaining a low temperature to control the exothermic reaction. The mixture is subsequently stirred at room temperature for an extended period before being quenched with ice water to precipitate the product. Yields for this method can vary significantly, ranging from 46% to 94%, depending on the substituents on the starting 2-hydroxyacetophenone. For example, the unsubstituted 2-hydroxyacetophenone provides a 55% yield of this compound, while halogenated derivatives often result in higher yields.

| Starting Material | Product | Yield (%) | Melting Point (°C) |

| 2-Hydroxyacetophenone | 4-Oxo-4H-chromene-3-carbaldehyde | 55 | 150-152 semanticscholar.org |

| 6-Chloro-2-hydroxyacetophenone | 6-Chloro-4-oxo-4H-chromene-3-carbaldehyde | 93.8 | 165-169 semanticscholar.org |

| 6-Bromo-2-hydroxyacetophenone | 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde | 76.9 | 195-197 semanticscholar.org |

| 6-Fluoro-2-hydroxyacetophenone | 6-Fluoro-4-oxo-4H-chromene-3-carbaldehyde | 72 | 158-160 |

| 6-Iodo-2-hydroxyacetophenone | 6-Iodo-4-oxo-4H-chromene-3-carbaldehyde | 61 | 170-172 |

This table presents data on the synthesis of various this compound derivatives via the Vilsmeier-Haack reaction, highlighting the influence of different substituents on the yield and melting point of the final products.

Formylation of Chromones

While the Vilsmeier-Haack reaction on 2-hydroxyacetophenones is the dominant method, direct formylation of the pre-formed chromone ring is another established route. ontosight.ai This approach, however, is less common. The formyl group, with its high reactivity, can be introduced at the C-3 position of the chromone nucleus, a position activated by the pyrone ring's electron-withdrawing nature. nih.gov This reactivity makes the formyl group susceptible to various nucleophilic attacks, allowing for further derivatization. researchgate.net

Advanced Synthetic Approaches

Solid-Supported Synthesis Equivalents

To simplify purification and enable high-throughput synthesis, solid-supported methodologies for producing this compound and its derivatives have been explored. These methods involve attaching the starting material, typically a 2-hydroxyacetophenone, to a solid support like a Merrifield or Wang resin. researchgate.net The subsequent Vilsmeier-Haack formylation and cyclization reactions are then carried out on the solid phase. researchgate.net While this approach facilitates easier purification by simple filtration, the reported yields have been suboptimal, often below 40%, which has limited its widespread industrial application. Another approach utilizes basic alumina (B75360) in conjunction with 2-propanol for the selective reduction of the formyl group, offering an alternative to solution-phase methods and avoiding the need for a pre-drying process. uchile.cl

Facile and Eco-Friendly Synthetic Protocols

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. For the synthesis of this compound derivatives, catalyst-free, three-component domino reactions in water have been reported. lookchem.combohrium.com These methods offer advantages such as operational simplicity, the use of a green solvent, and high yields. bohrium.com For instance, novel chromonyl chalcones have been synthesized using this compound as a starting material in facile and eco-friendly protocols. lookchem.com Additionally, ionic liquids like [Et3NH][HSO4] have been used to promote the synthesis of certain chromone derivatives, offering a rapid and convenient alternative. researchgate.net

Selective Functional Group Interconversion Strategies

The aldehyde group at the C-3 position of this compound is a versatile handle for a wide array of chemical transformations. uchile.cl Selective functional group interconversion allows for the synthesis of diverse derivatives with varied biological activities.

Key interconversions include:

Oxidation: The aldehyde can be oxidized to the corresponding chromone-3-carboxylic acid.

Reduction: Selective reduction of the aldehyde group to a primary alcohol (chromone-3-methanol) can be achieved using reagents like sodium borohydride (B1222165) with aluminum chloride, or more effectively, 2-propanol on basic alumina. uchile.cl The latter method is advantageous as it selectively reduces the aldehyde without affecting the pyrone ring's double bond. princeton.edu

Condensation Reactions: The aldehyde readily undergoes condensation reactions with various nucleophiles, including active methylene (B1212753) compounds, to form a wide range of heterocyclic systems. nih.gov For example, Knoevenagel condensation with pyrazolin-5-ones yields (E)-3-[(2-pyrazolin-4-ylidene)methyl]chromones. nih.gov

These selective transformations are crucial for creating libraries of chromone derivatives for drug discovery and other applications. nih.gov

Reactivity Profiles and Mechanistic Investigations of Chromone 3 Carboxaldehyde

Electrophilic Reactivity Centers and Their Influence on Transformations

Chromone-3-carboxaldehyde possesses three distinct electrophilic centers: the aldehyde carbon, the C-2 carbon, and the C-4 carbon of the carbonyl group. nih.govsemanticscholar.orgd-nb.info This distribution of electron-deficient sites renders the molecule susceptible to attack by various nucleophiles and allows it to act as a heterodiene, dienophile, or Michael acceptor. nih.gov The presence of an electron-withdrawing group at the C-3 position, such as the formyl group, enhances the susceptibility of the pyrone ring to open following a nucleophilic attack at the C-2 position. tandfonline.com This inherent reactivity makes this compound a valuable starting material for synthesizing complex molecules and fused heterocyclic systems through reactions with Michael donors, dienes, and dienophiles. d-nb.info

Nucleophilic Addition Reactions

The electrophilic nature of this compound facilitates a variety of nucleophilic addition reactions, leading to the formation of a wide range of derivatives. These reactions often serve as key steps in the synthesis of more complex heterocyclic structures.

Reactions with Active Methylene (B1212753) Compounds

This compound readily undergoes condensation reactions with compounds containing an active methylene group. nih.govnih.gov For instance, its reaction with malonic acid or its derivatives, such as diethyl malonate and cyanoacetic acid, in the presence of a base like pyridine, yields (E)-β-(4-oxo-4H-1-benzopyran-3-yl)acrylic acids or their corresponding esters and nitriles. nih.gov Similarly, condensation with 2,4-pentanedione in the presence of ammonium (B1175870) acetate (B1210297) leads to the formation of 3-acetyl-5-(2-hydroxybenzoyl)-2-methyl-pyridines. nih.gov This transformation proceeds through an initial condensation followed by the cleavage of the pyrone ring by ammonia (B1221849) and subsequent cyclization. nih.gov

Condensation Reactions (e.g., Knoevenagel Condensation with Phenylacetic Acids)

The Knoevenagel condensation of this compound with phenylacetic acids provides an efficient and diastereoselective method for the synthesis of (E)-3-styrylchromones. researchgate.netthieme-connect.comunideb.hu This reaction, which can be carried out under classical heating conditions or microwave irradiation, involves a condensation followed by an in situ decarboxylation. researchgate.netthieme-connect.com The use of microwave irradiation significantly reduces the reaction time. researchgate.net The presence of different substituents on the phenylacetic acid can influence the reaction yield. researchgate.net For example, a nitro group in the para position has been observed to lower the yield. researchgate.net

| Entry | Phenylacetic Acid Derivative | Product | Yield (%) (Classical) | Yield (%) (Microwave) |

| 1 | Phenylacetic acid | (E)-3-Styrylchromone | - | 85 |

| 2 | 4-Methoxyphenylacetic acid | (E)-3-(4-Methoxystyryl)chromone | - | 82 |

| 3 | 4-Nitrophenylacetic acid | (E)-3-(4-Nitrostyryl)chromone | 48 | 56 |

| 4 | 2-Chlorophenylacetic acid | (E)-3-(2-Chlorostyryl)chromone | - | 78 |

Data sourced from multiple studies. researchgate.net

Reactions with Amines (Primary and Secondary)

The reactions of this compound with primary and secondary amines are diverse and can lead to a variety of products depending on the reaction conditions and the nature of the amine. d-nb.infotandfonline.com Primary amines can react with this compound to form a range of products. d-nb.info For example, nitrones derived from this compound react with primary amines to yield 3-aminomethylene-2-iminochroman-4-ones.

Reactions with cyclic secondary amines, such as morpholine, pyrrolidine (B122466), and piperidine, have been studied in different alcoholic solvents. d-nb.infotandfonline.com In methanol, the reaction of 3-formylchromone with cyclic secondary amines results in the formation of (E)-2-methoxy-3-(R2N-methylene)chroman-4-ones. d-nb.info However, when the reaction is carried out in ethanol, it can lead to either (E)-2-morpholino-3-(morpholinomethylene)chroman-4-one or enaminoketones, which are products of the dihydropyran ring opening. d-nb.info The solubility of the products in the alcoholic media is a key factor in determining the reaction pathway. d-nb.info

A three-component reaction involving 3-formyl-6-methylchromone, primary amines, and secondary phosphine (B1218219) oxides can lead to different products based on the reaction temperature and the type of amine used. nih.gov With aliphatic amines at higher temperatures, phosphinoyl-functionalized 3-aminomethylene chromanones are formed. nih.gov

Reactions with Thiosemicarbazide (B42300)

This compound and its derivatives react with thiosemicarbazide to form thiosemicarbazones. researchgate.netresearchgate.net For instance, 2-aminothis compound condenses with thiosemicarbazide to produce a tridentate ONS donor ligand. researchgate.net This ligand can then be used to form various metal complexes. researchgate.net The reaction of chromone-3-carbonitrile with thiosemicarbazide leads to the formation of substituted pyrazoles. researchgate.net

Cycloaddition Reactions

This compound can participate in cycloaddition reactions, acting as a dienophile. lookchem.com In its reaction with ortho-benzoquinodimethane, it undergoes a Diels-Alder reaction to give a diastereomeric mixture of cycloadducts. lookchem.com These adducts can then undergo in situ deformylation. lookchem.com

Furthermore, azomethine ylides generated from the reaction of chromone-3-carbaldehyde with α-amino acids can undergo 1,3-dipolar cycloaddition reactions with dipolarophiles to yield chromonyl pyrrolidines. researchgate.net In a metal-free catalyzed oxidation/decarboxylative [3+2] cycloaddition sequence, 3-formylchromones react with isocyanoacetates in the presence of a base like DBU to form pyrroles. semanticscholar.org This reaction is believed to proceed through the oxidation of the aldehyde followed by decarboxylation and cycloaddition. semanticscholar.org

1,3-Dipolar Cycloaddition Reactions

1,3-Dipolar cycloaddition reactions provide a powerful tool for the synthesis of five-membered heterocyclic rings. This compound has been effectively employed as a key substrate in such transformations, primarily through the in situ generation of nitrones or azomethine ylides.

One notable application involves the reaction of this compound with α-amino acids to generate azomethine ylides. These transient 1,3-dipoles can be intercepted by various dipolarophiles to afford complex chromonyl-substituted pyrrolidines. researchgate.net For instance, the reaction with N-methylglycine in the presence of a dipolarophile like N-phenylmaleimide leads to the formation of a mixture of cis/trans diastereomeric pyrrolidine derivatives. researchgate.net This approach has also been extended to the synthesis of unique fullerene-chromone dyads through the reaction of 3-formylchromone, N-methylglycine, and fullerene C60. researchgate.net

Furthermore, nitrones derived from this compound, specifically 4-oxo-1-benzopyran-3-carboxaldehyde imine oxides, have been shown to undergo efficient 1,3-dipolar cycloaddition reactions. researchgate.netrsc.org Under microwave irradiation, these chromone (B188151) nitrones react regiospecifically with alkenes to produce chromone-linked isoxazolidines in high yields. researchgate.net This method offers a rapid and efficient route to novel heterocyclic systems containing the chromone scaffold.

The table below summarizes representative examples of 1,3-dipolar cycloaddition reactions involving this compound derivatives.

| Dipole Precursor | Dipolarophile | Product | Reference |

| This compound + N-methylglycine | N-phenylmaleimide | cis/trans-N-phenyl-2-(chromon-3-yl)pyrrolidine-3,4-dicarboximide | researchgate.net |

| This compound + N-methylglycine | Fullerene C60 | Fullerene-chromone dyad | researchgate.net |

| 4-Oxo-1-benzopyran-3-carboxaldehyde imine oxide | Alkene | Chromone-linked isoxazolidine | researchgate.net |

Diels-Alder Reactions

In Diels-Alder reactions, this compound typically functions as a dienophile, reacting with various dienes to form six-membered ring systems. The electron-withdrawing nature of the chromone core enhances its dienophilic reactivity.

A significant application is the reaction of chromone-3-carboxaldehydes with ortho-benzoquinodimethane. This reaction yields a diastereomeric mixture of cycloadducts, which are formed through a Diels-Alder cycloaddition followed by an in situ deformylation. researchgate.net These adducts can be subsequently oxidized to afford novel benzo[b]xanthones. researchgate.net

Similarly, the cycloaddition of chromone-3-carboxaldehydes with indole-o-quinodimethane provides an efficient route to a new class of indole (B1671886) derivatives, namely tetrahydrochromeno[2,3-b]carbazoles. researchgate.net The reaction proceeds to give a diastereomeric mixture of Diels-Alder cycloadducts, also following an in situ deformylation. researchgate.net Frontier Molecular Orbital (FMO) theory suggests that these reactions are controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the quinodimethane and the Lowest Unoccupied Molecular Orbital (LUMO) of the chromone. researchgate.net

The following table presents examples of Diels-Alder reactions where this compound acts as a dienophile.

| Diene | Dienophile | Product Type | Reference |

| ortho-Benzoquinodimethane | This compound | Benzo[b]xanthone precursor | researchgate.net |

| Indole-o-quinodimethane | This compound | Tetrahydrochromeno[2,3-b]carbazole | researchgate.net |

Multicomponent Reactions (MCRs)

Multicomponent reactions, in which three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, are highly valued for their efficiency and atom economy. This compound is an excellent substrate for various MCRs.

Passerini Reactions

The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound, and an isocyanide, which yields an α-acyloxy carboxamide. wikipedia.org This reaction has been successfully applied to chromone-3-carboxaldehydes.

In a specific application, chromone-3-carboxaldehydes have been reacted with p-toluenesulfonylmethyl isocyanide (TosMIC) as the isocyanide component. benthamopenarchives.com This particular Passerini reaction leads to the formation of chromenyl-amidoesters in good yields. benthamopenarchives.com This demonstrates the utility of this compound as the carbonyl component in this classic multicomponent reaction, providing a direct route to functionalized chromone derivatives.

A summary of the Passerini reaction involving this compound is provided below.

| Carbonyl Component | Isocyanide Component | Carboxylic Acid (implicit) | Product | Reference |

| This compound | p-Toluenesulfonylmethyl isocyanide (TosMIC) | Not explicitly stated | Chromenyl-amidoester | benthamopenarchives.com |

Three-Component Domino Reactions

This compound is a key starting material in several three-component domino reactions, which allow for the rapid construction of complex molecular architectures.

One such example is a catalyst-free, three-component domino reaction involving (E)-3-(dimethylamino)-1-arylprop-2-en-1-ones, 3-formylchromone, and anilines. beilstein-journals.org This reaction proceeds diastereoselectively to afford a library of novel (E)-3-[2-arylcarbonyl-3-(arylamino)allyl]-4H-chromen-4-ones. beilstein-journals.orglookchem.com The transformation, which generates one new C-C and one new C-N bond, is presumed to occur through a sequence of a Michael-type addition-elimination, a nucleophilic attack of an enamine on the carbonyl group, and a final deoxygenation step. beilstein-journals.org

Another significant three-component reaction is the one-pot, diastereoselective synthesis of highly functionalized 2-amino-4,5-dihydrofuran-3-carbonitriles. bohrium.com This reaction utilizes phenacyl bromide, malononitrile, and 4-oxo-4H-chromene-3-carbaldehyde in the presence of a base like triethylamine (B128534). bohrium.com The process is efficient, proceeds at room temperature, and provides good yields of the dihydrofuran products. bohrium.com

Furthermore, 3-formylchromones can react with dimethyl acetone-1,3-dicarboxylate in a domino reaction. nih.gov This process is thought to initiate with a Michael addition of the dicarboxylate to the chromone, followed by ring cleavage and a subsequent Knoevenagel condensation to yield benzophenone (B1666685) derivatives. nih.gov

The table below details examples of three-component domino reactions involving this compound.

| Component 1 | Component 2 | Component 3 | Product Type | Reference |

| 3-Formylchromone | (E)-3-(Dimethylamino)-1-arylprop-2-en-1-one | Aniline (B41778) | (E)-3-[2-arylcarbonyl-3-(arylamino)allyl]-4H-chromen-4-one | beilstein-journals.orglookchem.com |

| 4-Oxo-4H-chromene-3-carbaldehyde | Phenacyl bromide | Malononitrile | 2-Amino-4,5-dihydrofuran-3-carbonitrile derivative | bohrium.com |

| 3-Formylchromone | Dimethyl acetone-1,3-dicarboxylate | - | Benzophenone derivative | nih.gov |

Derivatization Strategies and Analogue Synthesis

Synthesis of Chromonyl Chalcones

Chromonyl chalcones, which incorporate the 1,3-diphenyl-2-propen-1-one framework, are readily synthesized from chromone-3-carboxaldehyde. The most common method for this transformation is the Claisen-Schmidt condensation reaction. researchgate.netnih.gov This reaction involves the base- or acid-catalyzed cross aldol (B89426) condensation of this compound with an appropriate aryl ketone. researchgate.netnih.govlookchem.com

The general procedure involves reacting this compound with a substituted acetophenone (B1666503) in the presence of a catalyst. researchgate.net The resulting chalcones are valuable precursors for the synthesis of flavonoids and other heterocyclic systems. nih.gov The presence of the α,β-unsaturated carbonyl system in chalcones makes them biologically interesting scaffolds. nih.gov

Table 1: Examples of Synthesized Chromonyl Chalcones

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Structure (General) | Ref |

|---|---|---|---|---|

| This compound | Substituted Acetophenone | Base (e.g., NaOH, KOH) or Acid (e.g., HCl) | researchgate.net |

This table illustrates the general Claisen-Schmidt condensation reaction used to produce chromonyl chalcones. Specific examples vary based on the substituted acetophenone used.

Preparation of Chromone-3-carboxamides

Chromone-3-carboxamides are another important class of derivatives synthesized from this compound. The synthetic route is typically a multi-step process. semanticscholar.orgresearchgate.net

First, the this compound is oxidized to the corresponding chromone-3-carboxylic acid. semanticscholar.orgarkat-usa.org The resulting carboxylic acid is then activated, commonly by converting it into an acyl chloride intermediate using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. semanticscholar.orgresearchgate.net This acid chloride is usually generated in situ and is not isolated. semanticscholar.orgnih.gov Finally, the activated acyl chloride is reacted with a primary or secondary amine in the presence of a base, such as triethylamine (B128534) (Et₃N), to yield the desired chromone-3-carboxamide under mild conditions. semanticscholar.orgresearchgate.netnih.gov This method allows for the introduction of a wide variety of substituents on the amide nitrogen, creating a library of novel compounds. semanticscholar.org

Table 2: Synthesis of Chromone-3-carboxamides

| Starting Material | Reagent Sequence | Intermediate | Final Product | Yield Range | Ref |

|---|---|---|---|---|---|

| Chromone-3-carbaldehydes (2a-f) | 1. Pinnick Oxidation (NaClO₂, sulfamic acid) | Chromone-3-carboxylic acids (3) | N-Substituted Chromone-3-carboxamides (5-9) | 44-64% | semanticscholar.orgarkat-usa.org |

| 2. Thionyl chloride (SOCl₂) | Chromone-3-carbonyl chlorides (4) | semanticscholar.orgarkat-usa.org |

Data derived from a study on the synthesis of novel chromone-3-carboxamides. semanticscholar.orgarkat-usa.org

Formation of Chromone-3-carboxylic Acids and Esters

The conversion of this compound to chromone-3-carboxylic acid is a crucial step in the synthesis of many derivatives, including the aforementioned carboxamides and esters. semanticscholar.orgresearchgate.net

The most frequently employed method for this oxidation is the Pinnick oxidation, which uses sodium chlorite (B76162) (NaClO₂) and a scavenger like sulfamic acid in a mixed solvent system (e.g., DCM-water). semanticscholar.orgarkat-usa.org This method is efficient and provides the carboxylic acids in good yields. semanticscholar.org Other oxidizing agents such as chromium trioxide (CrO₃) in DMF have also been reported. researchgate.net

Once the chromone-3-carboxylic acid is obtained, it can be converted to its corresponding esters. This is typically achieved by reacting the acid with an alcohol in the presence of a coupling agent like carbonyldiimidazole (CDI) or by converting the acid to its acyl chloride followed by reaction with an alcohol. researchgate.netnih.gov

Table 3: Synthesis of Chromone-3-carboxylic Acids and Esters

| Starting Material | Reaction | Reagents | Product | Yield Range | Ref |

|---|---|---|---|---|---|

| Chromone-3-carbaldehydes | Pinnick Oxidation | NaClO₂, Sulfamic Acid | Chromone-3-carboxylic Acids | 53-61% | semanticscholar.orgarkat-usa.org |

| Chromone-3-carboxylic Acid | Esterification | Alcohols, Carbonyldiimidazole (CDI) | Chromone-3-carboxylic Acid Esters | N/A | nih.gov |

Yields for the Pinnick oxidation are reported from a specific study. semanticscholar.org

Construction of Fused Heterocyclic Systems

The reactivity of this compound also allows for its use as a building block in the construction of more complex, fused heterocyclic systems.

Several strategies exist for synthesizing pyrrole (B145914) derivatives from this compound. One notable method involves the reaction with tosylmethyl isocyanide (TOSMIC). In the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in an aprotic solvent like THF, chromone-3-carboxaldehydes react with TOSMIC to furnish 2-tosyl-4-(2-hydroxybenzoyl)pyrroles in good yields after an in situ deformylation. researchgate.netnih.gov

Another approach involves the generation of azomethine ylides from the reaction of this compound with α-amino acids. These ylides can undergo 1,5-electrocyclization to afford 3- and 4-(2-hydroxybenzoyl)pyrroles. researchgate.net Furthermore, multicomponent reactions (MCRs) provide a powerful tool for constructing complex molecules in a single step. For instance, a three-component reaction of 2-oxo-2H-chromene-3-carbaldehydes, isocyanides, and anilines can produce chromeno[4,3-b]pyrrol-4(1H)-ones. acs.org

This compound serves as a valuable precursor for the synthesis of quinoline (B57606) and quinoxaline (B1680401) frameworks, which are important scaffolds in medicinal chemistry. mdpi.comsapub.org The synthesis of quinoline derivatives can be achieved through reactions like the Friedländer annulation, where an enolizable ketone (derived from the chromone) reacts with an o-aminoaryl aldehyde or ketone. A one-pot, three-component coupling reaction of chromone-3-carbaldehydes, aromatic amines, and a C-H activated acid like 5,5-dimethyl-1,3-cyclohexanedione (dimedone) can yield complex quinoline derivatives. tandfonline.com

For quinoxaline synthesis, the general method involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. sapub.org While direct conversion from this compound is less common, its derivatives can be transformed into the necessary dicarbonyl precursors to facilitate this cyclization. Tetracyclic quinoline and quinoxaline carboxamides have been prepared using adaptations of the Pfitzinger synthesis. acs.org

Molecular hybrids combining the chromone (B188151) scaffold with a 1,2,3-triazole ring can be synthesized using this compound as the starting material. This synthesis is a multi-step process that utilizes the principles of "click chemistry". oaji.netresearchgate.netasianpubs.org

The process begins with the transformation of this compound into a key intermediate, such as 3-azidochromone. oaji.netasianpubs.orgresearchgate.net This azide (B81097) intermediate is then subjected to a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. oaji.netresearchgate.net This 1,3-dipolar cycloaddition reaction with a variety of terminal alkynes proceeds with high regioselectivity, exclusively yielding the 1,4-disubstituted 1,2,3-triazole-linked chromone hybrids in excellent yields. oaji.net

Thiazolyl Hydrazone Derivatives

A notable class of derivatives is the thiazolyl hydrazones, which are synthesized from this compound. The synthesis involves an initial reaction to form thiosemicarbazone intermediates, which then undergo cyclization. nih.govresearchgate.net Specifically, a series of 15 thiazolyl hydrazone derivatives of chromone-3-carbaldehyde were designed and synthesized through the cyclization of thiosemicarbazone derivatives of chromone-3-carbaldehydes with 4'-substituted-2-bromo acetophenones. nih.govbenthamdirect.com This method has been shown to produce a range of compounds with potential biological activities. nih.govresearchgate.netresearchgate.net For instance, certain synthesized compounds demonstrated significant antioxidant activity, with some showing comparable or better activity than the standard ascorbic acid. nih.govbenthamdirect.com

Table 1: Synthesis of Thiazolyl Hydrazone Derivatives

| Starting Material | Reagents | Product Class | Key Findings | Reference(s) |

|---|---|---|---|---|

| This compound | Thiosemicarbazide (B42300), 4'-substituted-2-bromo acetophenones | Thiazolyl Hydrazone Derivatives | Effective synthesis via thiosemicarbazone cyclization. | nih.govresearchgate.netbenthamdirect.com |

| Thiosemicarbazone derivatives of chromone-3-carbaldehydes | 4'-substituted-2-bromo acetophenones | 4'-substituted thiazolyl hydrazones | Compounds 5b, 5c, 5e, 5g, and 5j showed very good antioxidant activities. | nih.govbenthamdirect.com |

Chromeno[3,2-c]quinolin-7-ones

The fusion of a quinoline ring system to the chromone core results in the formation of chromeno[3,2-c]quinolin-7-ones, a class of compounds with a unique polycyclic aromatic structure. A synthetic route to these compounds involves a TMSCl-promoted cyclization of 3-formylchromone with various anilines. nih.gov This reaction proceeds by heating a solution of 3-formylchromone and the aniline (B41778) in the presence of trimethylsilyl (B98337) chloride (TMSCl) in dimethylformamide (DMF) at 100 °C, affording the desired chromeno[3,2-c]quinolines in yields ranging from 39–67%. nih.gov The success of this cyclization is influenced by the electronic nature of the substituents on the aniline ring. nih.gov

Tetrazole-Containing Chromone Derivatives

The incorporation of a tetrazole ring into the chromone framework has been achieved through different synthetic approaches. One method involves a multi-step reaction starting from 3-formylchromones. researchgate.netinnovareacademics.in These are first converted to their corresponding oximes, which are then transformed into nitriles. The final step involves a concerted cycloaddition of an azide species to the nitrile to furnish the 2-(phenylamino)-3-(1H-tetrazol-5-yl)-4H-chromen-4-one derivatives. researchgate.netinnovareacademics.in

An alternative and efficient method is the Ugi-azide reaction. nih.gov This one-pot, multi-component reaction utilizes 6-fluorothis compound, anilines, azidotrimethylsilane, and isocyanides in the presence of indium(III) chloride as a catalyst to produce fluorine-containing tetrazol-chromones in good yields (80-85%). nih.gov

Table 2: Synthesis of Tetrazole-Containing Chromone Derivatives

| Starting Material | Synthetic Method | Key Reagents | Product | Yield | Reference(s) |

|---|---|---|---|---|---|

| 3-Formylchromones | Multi-step reaction | N/A (intermediate steps) | 2-(Phenylamino)-3-(1H-tetrazol-5-yl)-4H-chromen-4-one derivatives | Not specified | researchgate.netinnovareacademics.in |

| 6-Fluorothis compound | Ugi-azide reaction | Anilines, Azidotrimethylsilane, Isocyanides, InCl₃ | Fluorine-containing tetrazol-chromones | 80-85% | nih.gov |

Synthesis of Schiff Base Ligands and Metal Complexes

This compound is a valuable precursor for the synthesis of Schiff base ligands. These ligands are typically formed through the condensation reaction between the aldehyde group of this compound and the primary amino group of various compounds, such as o-aminobenzoic acid and 4-chloro-2-amino benzoic acid. jocpr.comnih.gov These Schiff base ligands can then be used to form a variety of transition metal complexes with metals like Cu(II), Ni(II), Co(II), Mn(II), and Zn(II). jocpr.comnih.govresearchgate.net The resulting metal complexes often exhibit a 1:2 metal-to-ligand ratio and can possess distinct geometries, such as six-coordinated structures. jocpr.comnih.gov The ligand in these complexes can act as a tridentate chelating agent, coordinating through the nitrogen of the azomethine group, the oxygen of the carboxyl group, and the keto oxygen of the γ-pyrone ring. jocpr.comnih.gov

Table 3: Synthesis of Schiff Base Ligands and Metal Complexes from this compound

| Reactant with this compound | Resulting Schiff Base Ligand | Metals for Complexation | Resulting Complex Type | Reference(s) |

|---|---|---|---|---|

| o-Aminobenzoic acid | 2-[(4-oxo-4H-chromen-3-yl)methyleneamino]benzoic acid | Cu(II), Ni(II), Co(II), Mn(II), Zn(II) | ML₂ complexes | jocpr.comresearchgate.netepa.gov |

| 4-Chloro-2-amino benzoic acid | 4-chloro-2-[(4-oxo-4H-chromen-3-yl)methyleneamino]benzoic acid | Cu(II), Ni(II), Co(II), Mn(II), Zn(II) | ML₂ complexes | nih.gov |

| Tryptamine | 3-[(2-(1H-indol-3-yl)ethylimino)methyl]-4H-chromen-4-one | Cu(II), Ni(II), Co(II), Mn(II), Zn(II) | 1:1 (M:L) metal complexes | ajrconline.org |

Synthesis of Styrylchromones

Styrylchromones, characterized by a styryl group attached to the chromone core, are another important class of derivatives synthesized from this compound. nih.gov A common and efficient method for the synthesis of (E)-3-styrylchromones is the Knoevenagel condensation of this compound with phenylacetic acids. thieme-connect.comthieme-connect.comresearchgate.net This reaction can be carried out under classical heating conditions or using microwave irradiation, with the latter often providing faster reaction times. thieme-connect.comthieme-connect.com The reaction proceeds in the presence of a base, such as potassium tert-butoxide in dry pyridine, and involves a Knoevenagel-type condensation followed by decarboxylation to yield the (E)-3-styrylchromone products. thieme-connect.comthieme-connect.com Another synthetic route is the Wittig reaction of 3-formylchromones with benzylic ylides, which has been used to prepare both (E)- and (Z)-3-styrylchromones. nih.govresearchgate.net

Table 4: Methods for the Synthesis of Styrylchromones

| Synthetic Method | Reactants | Conditions | Product | Reference(s) |

|---|---|---|---|---|

| Knoevenagel Condensation | This compound, Phenylacetic acids | Potassium tert-butoxide, Pyridine, Heat or Microwave | (E)-3-Styrylchromones | nih.govthieme-connect.comthieme-connect.comresearchgate.net |

| Wittig Reaction | 3-Formylchromones, Benzylic ylides | N/A | (E)- and (Z)-3-Styrylchromones | nih.govresearchgate.net |

Hydrazine (B178648) and Hydrazide Derivatives

The reaction of this compound with hydrazine and hydrazide compounds leads to the formation of corresponding hydrazine and hydrazide derivatives. mdpi.comresearchgate.net These syntheses are typically carried out via a condensation reaction in a solvent like ethyl acetate (B1210297) at reflux temperature. mdpi.comijcrt.org The reaction involves the nucleophilic attack of the hydrazine or hydrazide on the aldehyde group of the 3-formylchromone, followed by dehydration to form a hydrazone linkage. researchgate.net This approach has been used to synthesize a series of novel hydrazine and hydrazide derivatives of 3-formylchromone, including those with fluorine substituents, with moderate to good yields (60-80%). mdpi.comresearchgate.net

Table 5: Synthesis of Hydrazine and Hydrazide Derivatives

| Reactant | Reaction Conditions | Product Class | Yield | Reference(s) |

|---|---|---|---|---|

| Hydrazines and Hydrazides | Ethyl acetate, Reflux | Hydrazine and Hydrazide derivatives of 3-formylchromone | 60-80% | mdpi.comresearchgate.net |

| 4-amino-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one | Hot ethanolic solution, Reflux | Hydrazone ligand | 81% | ijcrt.org |

Advanced Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the aldehydic proton, the proton at the C-2 position, and the aromatic protons of the benzene (B151609) ring are observed. For instance, in a DMSO-d₆ solvent, the aldehydic proton (CHO) resonates as a singlet at approximately δ 10.14–10.38 ppm. The proton at the C-2 position (H-2) also appears as a singlet around δ 8.55–8.94 ppm. semanticscholar.org The aromatic protons on the chromone backbone present as a multiplet in the range of δ 7.43–8.29 ppm. semanticscholar.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum further confirms the structure of this compound. The carbonyl carbon of the aldehyde group (CHO) typically appears at approximately δ 188.9 ppm. semanticscholar.org The ketonic carbon at the C-4 position of the chromone ring is observed around δ 175.4 ppm. semanticscholar.org The carbon at the C-2 position resonates near δ 163.9 ppm. semanticscholar.org The remaining aromatic and vinyl carbons are found in the δ 119–156 ppm region. semanticscholar.org

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton | Chemical Shift (δ, ppm) | Solvent |

|---|---|---|

| CHO | 10.14 - 10.38 | DMSO-d₆ |

| H-2 | 8.55 - 8.94 | DMSO-d₆ |

| Aromatic Protons | 7.43 - 8.29 | DMSO-d₆ |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ, ppm) | Solvent |

|---|---|---|

| CHO | 188.9 | DMSO-d₆ |

| C-4 (C=O) | 175.4 | DMSO-d₆ |

| C-2 | 163.9 | DMSO-d₆ |

| Aromatic & Vinyl Carbons | 119 - 156 | DMSO-d₆ |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable insights into the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound shows characteristic absorption bands that confirm the presence of its key functional groups. A strong band corresponding to the carbonyl (C=O) stretching vibration of the aldehyde group is typically observed around 1691–1695 cm⁻¹. semanticscholar.org The ketonic carbonyl group of the chromone ring exhibits a stretching vibration at a lower wavenumber, generally in the range of 1635–1650 cm⁻¹. semanticscholar.org Aromatic C-H stretching vibrations are also visible, often around 3054 cm⁻¹. semanticscholar.org

Raman Spectroscopy: Raman spectroscopy complements IR data. For a related compound, chromone-3-carboxylic acid, a strong enhancement of a band around 1600 cm⁻¹, assigned to the 8a ring stretching mode, has been observed in Surface-Enhanced Raman Scattering (SERS) studies. nih.gov This suggests a charge transfer mechanism, which is relevant for understanding the electronic properties of the chromone system. nih.gov

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| Aldehyde C=O | Stretching | 1691 - 1695 |

| Chromone C=O | Stretching | 1635 - 1650 |

| Aromatic C-H | Stretching | ~3054 |

Mass Spectrometry (MS, ESI-MS, GC-MS, MS-MS)

Mass spectrometry (MS) and its various techniques are essential for determining the molecular weight and fragmentation pattern of this compound, which helps in confirming its identity. The compound has a molecular weight of 174.15 g/mol . nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): In GC-MS analysis, this compound can be separated from other components and then ionized. The resulting mass spectrum typically shows a molecular ion peak (M⁺) and various fragment ions that correspond to the loss of specific groups from the molecule. nih.gov

Electrospray Ionization-Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique that is often used for the analysis of chromone derivatives. bris.ac.uk It allows for the detection of the protonated molecule [M+H]⁺.

Tandem Mass Spectrometry (MS-MS): MS-MS experiments provide further structural information by fragmenting a selected precursor ion. For the [M+H]⁺ precursor ion of this compound (m/z 175.039), significant fragment ions are observed at m/z 145, 121.1, and 89.1. nih.gov These fragments arise from the sequential loss of neutral molecules like CO and other rearrangements, providing a detailed fingerprint of the compound's structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within the this compound molecule. The UV-Vis spectrum of chromone derivatives is characterized by absorption bands that are attributed to π-π* transitions within the aromatic and conjugated systems. researchgate.netrsc.org For a Schiff base derivative of chromone-3-carbaldehyde, a broad band around 448 nm was assigned to the π-π* transition of the C=N chromophore. researchgate.net Upon complexation with metal ions, this band may shift, indicating coordination. researchgate.net

Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a technique that detects species with unpaired electrons. While this compound itself is a closed-shell molecule and therefore ESR-silent, this technique is highly valuable for studying its radical derivatives or its interaction with paramagnetic species, such as transition metal complexes. wikipedia.orglibretexts.orgaps.org ESR studies can provide information about the electronic structure and environment of the unpaired electron in such systems. researchgate.net

Quantum Chemical Calculations

Quantum chemical calculations have become an indispensable tool for elucidating the structural and electronic properties of this compound and its derivatives. These computational methods provide detailed insights that complement experimental findings.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been widely applied to study the molecular geometry of this compound and its derivatives. DFT calculations, often using the B3LYP functional with various basis sets like 6-31G(d,p), 6-311G(d,p), and 6-311++G**, are employed to optimize the molecular structure and determine parameters such as bond lengths and angles. researchgate.netresearchgate.netnih.govijcce.ac.ir

For substituted 3-formylchromone derivatives, the optimized geometries obtained through DFT calculations have shown good agreement with experimental data from X-ray diffraction. researchgate.netresearchgate.net For instance, studies on halogenated derivatives of this compound have demonstrated that the calculated geometric parameters are consistent with measured values. researchgate.netscientific.net The planarity of the chromone ring system is a key feature, although the introduction of different substituents can cause minor deviations. Electronic structure calculations reveal the distribution of electron density within the molecule. For example, in 7,8-Dichloro-4-Oxo-4H-Chromene-3-Carbaldehyde, the carbon atoms C2 and C4 exhibit positive charges, while the oxygen atoms of the carbonyl and pyrone ring carry negative charges, indicating significant electron polarization. researchgate.net These calculations are crucial for understanding the molecule's reactivity and intermolecular interactions. ijcce.ac.ir

The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in predicting the chemical reactivity and electronic transitions of a molecule. rsc.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. nih.gov A smaller energy gap suggests higher reactivity and a greater ease of electronic excitation. nih.gov

In derivatives of this compound, the HOMO is typically localized on the benzene ring, while the LUMO is concentrated on the γ-pyrone ring and the aldehyde group. rsc.org The HOMO-LUMO energy gap is a key factor in the analysis of the optical properties and the ability of these compounds to absorb light. rsc.org Computational studies on various derivatives have calculated this energy gap, providing insights into their electronic behavior. researchgate.netresearchgate.netresearchgate.net

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| (E)-3-((2,3,5,6-tetrafluorophenyl)hydrazono)methyl)-4H-chromen-4-one (TPC) | - | - | 1.870 | researchgate.net |

| (E)-3-((2-(2,4,6-trifluorophenyl)hydrazono)methyl)-4H-chromen-4-one (FHM) | - | - | 1.649 | researchgate.net |

| (E)-3-((2-(perfluorophenyl)hydrazono)methyl)-4H-chromen-4-one (PFH) | - | - | 1.590 | researchgate.net |

| Chromone-based Thiosemicarbazone (3a) | - | - | 3.053 | nih.gov |

| Chromone-based Thiosemicarbazone (3b) | - | - | 3.118 | nih.gov |

For derivatives of this compound, NBO analysis reveals significant intramolecular charge transfer interactions. For example, in 7-iodo-4-oxo-4H-chromene-3-carbaldehyde, strong stabilizing interactions are observed, such as the π(C1-C2) → π(C3-O12) interaction with a stabilization energy of 25.10 kcal/mol, and the π(C4-C5) → π(C6-C7) interaction with an energy of 23.11 kcal/mol. These interactions, along with others involving the lone pairs of oxygen atoms, play a crucial role in stabilizing the molecular structure. d-nb.info NBO analysis has also confirmed the presence of intramolecular hydrogen bonding in certain thiosemicarbazone derivatives of chromone, further contributing to their stability. nih.gov

| Donor Orbital | Acceptor Orbital | Stabilization Energy E(2) (kcal/mol) | Compound | Reference |

|---|---|---|---|---|

| π(C1-C2) | π(C3-O12) | 25.10 | 7-iodo-4-oxo-4H-chromen-3-carbaldehyde | |

| π(C4-C5) | π(C6-C7) | 23.11 | 7-iodo-4-oxo-4H-chromen-3-carbaldehyde |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map displays different potential values on the electron density surface using a color spectrum. Regions of negative electrostatic potential (typically shown in red and yellow) are susceptible to electrophilic attack, while regions of positive potential (shown in blue) are prone to nucleophilic attack.

For this compound and its derivatives, MEP maps consistently show negative potential regions around the oxygen atoms of the carbonyl group and the pyrone ring, identifying them as sites for electrophilic interaction. scientific.netresearchgate.net Conversely, the hydrogen atoms of the aromatic ring typically exhibit positive potential. researchgate.net In chromone-3-carboxylic acid, the strongest negative potential is located at the carboxylic acid site. researchgate.net This information is vital for understanding intermolecular interactions, including hydrogen bonding, and for predicting how the molecule will interact with biological receptors. researchgate.net

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the topology of the electron density (ρ) to define atoms, chemical bonds, and molecular structure. amercrystalassn.org By analyzing the properties of the electron density at bond critical points (BCPs), such as the value of the density itself (ρ) and its Laplacian (∇²ρ), QTAIM can characterize the nature of interatomic interactions. d-nb.info

In studies of chromone derivatives, QTAIM has been used to investigate the characteristics of the various chemical bonds. researchgate.netd-nb.info A high value of electron density at a BCP indicates a strong bond. The sign of the Laplacian of the electron density distinguishes between shared interactions (∇²ρ < 0), typical of covalent bonds, and closed-shell interactions (∇²ρ > 0), characteristic of ionic bonds, hydrogen bonds, and van der Waals interactions. QTAIM analysis of chromone derivatives has revealed the π-bond interactions within the aromatic regions of the molecules. researchgate.net This method provides a powerful framework for understanding the fundamental nature of chemical bonding within these compounds. amercrystalassn.org

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). These studies are essential in drug discovery for predicting the binding affinity and interaction patterns between a potential drug molecule and its biological target. rasayanjournal.co.in

Derivatives of this compound have been the subject of numerous molecular docking studies to evaluate their potential as therapeutic agents. nih.govacs.org For example, thiazolyl hydrazone derivatives have been docked into the active site of ovalbumin to explore their anti-inflammatory potential, showing significant interactions with key amino acid residues. nih.govbenthamdirect.com In another study, 4H-chromone-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives were synthesized from chromone-3-carbaldehyde and docked into the Bcr-Abl oncogene, a target for antileukemic drugs. acs.orgnih.gov The results indicated strong binding affinities, suggesting these compounds could be potential tyrosine kinase inhibitors. acs.orgnih.gov These in silico studies help to identify promising candidates for further experimental investigation. nih.gov

| Derivative Class | Protein Target | Software | Binding Energy (kcal/mol) | Reference |

|---|---|---|---|---|

| 4H-chromone-1,2,3,4-tetrahydropyrimidine-5-carboxylates | Bcr-Abl oncogene | AutoDock 4 | -7.8 to -10.16 | nih.gov |

| 4H-chromone-1,2,3,4-tetrahydropyrimidine-5-carboxylates | Bcr-Abl oncogene | AutoDock Vina | -6.9 to -8.5 | nih.gov |

| Thiazolyl hydrazone derivatives | Ovalbumin | - | Not specified, but showed remarkable interactions | nih.govbenthamdirect.com |

| 6-isopropyl-3-formyl chromone | Insulin-degrading enzyme (IDE) | - | -8.5 | nih.gov |

Spectroscopic Characterization and Computational Chemistry Studies

Computational Chemistry Studies

Molecular Dynamics (MD) simulations serve as a powerful computational microscope to observe the time-dependent behavior of molecules and their interactions with the environment. For chromone-3-carboxaldehyde and its derivatives, MD simulations have been instrumental in elucidating their dynamic properties, conformational stability, and binding mechanisms with biological targets. These studies provide insights that are complementary to static computational methods like molecular docking.

Research has frequently employed MD simulations to assess the stability of complexes formed between chromone (B188151) derivatives and various proteins. For instance, in the investigation of potential antileukemic agents, MD simulations were performed on 4H-chromone-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives, which are synthesized from this compound, complexed with the Bcr-Abl oncogene. acs.orgnih.gov These simulations, often running for nanoseconds, tracked the atomic coordinates of the system over time to confirm that the ligand remains stably bound within the active site of the protein. acs.orgnih.gov The stability of the ligand-protein complex is a crucial indicator of potential therapeutic efficacy.

Similarly, MD simulations have been utilized to explore the potential of 6-substituted 3-formyl chromone derivatives as anti-diabetic agents. nih.gov By simulating the interaction of these compounds with target proteins, researchers can analyze the dynamic behavior of the protein-ligand complex. Key metrics such as Root Mean Square Deviation (RMSD) are calculated to quantify the stability of the complex over the simulation period. nih.gov An RMSD value that remains within a narrow range, for example between 0.2 and 0.5 nm, suggests a stable binding interaction at the active site. nih.gov

In the context of antiviral research, chromone-embedded peptidomimetics have been studied as potential inhibitors of SARS-CoV-2. nih.gov A 10-nanosecond MD simulation was conducted to evaluate the stability of the protein-ligand complex, revealing minimal fluctuations in the protein's backbone, which indicates a stable interaction. nih.gov Furthermore, the binding free energies of these complexes can be calculated using methods like the Molecular Mechanics Generalized Born Surface Area (MM-GBSA) approach, providing a quantitative measure of the binding affinity. nih.govresearchgate.net

The general workflow for these MD simulation studies typically involves:

System Preparation: The initial coordinates of the chromone derivative and the target protein are often obtained from molecular docking studies. The system is then solvated in a water box with appropriate ions to mimic physiological conditions.

Minimization and Equilibration: The system undergoes energy minimization to remove any steric clashes. This is followed by a period of equilibration, where the temperature and pressure of the system are gradually brought to the desired values and stabilized.

Production Run: The main simulation is then run for a specific duration, during which the trajectory data (positions, velocities, and energies of all atoms) is saved at regular intervals.

Analysis: The saved trajectories are analyzed to understand various aspects of the system's dynamics, including the stability of the complex (RMSD), the flexibility of different parts of the protein (Root Mean Square Fluctuation or RMSF), and the specific interactions (like hydrogen bonds) between the ligand and the protein over time.

These simulation studies consistently demonstrate that the chromone scaffold provides a stable framework for designing molecules that can effectively interact with and modulate the function of biological macromolecules.

Table 1: Summary of MD Simulation Parameters for this compound Derivatives in a Recent Study

| Parameter | Value | Reference |

| Simulation Software | GROMACS | acs.orgnih.govnih.gov |

| Simulation Time | 10 - 20 ns | acs.orgnih.govnih.gov |

| Temperature | 298 K | nih.gov |

| Pressure | Maintained | nih.gov |

| Analysis Metrics | RMSD, RMSF, Hydrogen Bonds | nih.govnih.gov |

Biological and Pharmacological Investigations of Chromone 3 Carboxaldehyde Derivatives

Anticancer and Cytotoxic Activities

The cytotoxicity of chromone-3-carboxaldehyde derivatives has been evaluated against a multitude of cancer cell lines, with many compounds exhibiting promising activity. The inherent reactivity of the aldehyde group, coupled with the planar chromone (B188151) ring system, is believed to contribute to their ability to interact with biological targets and induce cell death in cancerous cells.

Research has explored the effects of this compound in the context of liver cancer. One area of investigation has been its potential to combat the early stages of hepatocellular carcinogenesis induced by chemical agents like nitrosodiethylamine (NDEA). lookchem.com Studies have also synthesized and assessed novel furochromone carbaldehyde derivatives for their ability to inhibit the proliferation of liver cancer (HepG2) cell lines. chemrj.org Some of these new compounds demonstrated reasonable antiproliferative effects when compared to established anticancer drugs such as 5-Fluorouracil and Doxorubicin. chemrj.org

Furthermore, pyrimidine-chromeno hybrid derivatives synthesized from 3-formylchromone have been tested against the human liver hepatocellular carcinoma cell line (HepG2), with molecular docking studies being performed to understand their interaction with cancer-related proteins. tandfonline.com Similarly, furoxan derivatives of chromone have shown potent antiproliferative activities against HepG2 cells, with IC50 values indicating significant efficacy. tandfonline.com

The modulation of cell proliferation is a key indicator of anticancer potential. Derivatives of this compound have been extensively studied for their cytotoxic effects against various human tumor cell lines. researchgate.net For instance, certain 3-formylchromone derivatives have shown notable cytotoxicity against human oral squamous cell carcinoma cell lines. nih.gov

The microculture tetrazolium test (MTT) assay is a common method used to assess cell viability and, by extension, the cytotoxic effects of chemical compounds. Several studies have employed this assay to quantify the anticancer activity of this compound derivatives. tandfonline.comnih.gov For example, a three-component reaction involving this compound yielded derivatives, one of which showed significant activity against a leukemia cell line in an MTT assay. nih.gov Another study reported the synthesis of chromone derivatives that exhibited potent cytotoxic activity, with the most potent compound showing an IC50 value of 37.13 µg/ml. derpharmachemica.com The CCK-8 assay, similar to the MTT and XTT assays, has also been used to evaluate the effects of these derivatives on cell viability. tandfonline.com

Some research has focused on the development of chromone derivatives with high tumor specificity, aiming to maximize cancer cell death while minimizing harm to normal cells. nih.gov For example, 7-methoxy-3-[(1E)-2-phenylethenyl]-4H-1-benzopyran-4-one, a 3-styrylchromone, exhibited high tumor specificity and induced cell cycle arrest in a human oral squamous cell carcinoma cell line. nih.gov

Table 1: Cytotoxic Activity of Selected this compound Derivatives

| Derivative Type | Cancer Cell Line | Assay | Key Findings | Reference |

|---|---|---|---|---|

| 4H-chromone-1,2,3,4-tetrahydropyrimdine-5-carboxylates | Leukemia | MTT | Prominent activity, no toxicity to normal cells. | nih.gov |

| 3(4-oxo-4H-chromen-3-yl)acrylic acid amides | Breast Cancer | - | Most potent compound had an IC50 of 37.13 µg/ml. | derpharmachemica.com |

| Pyrimidine-chromeno hybrids | HepG2, MDA-MB-231 | MTT | Tested for antiproliferative effects. | tandfonline.com |

| Furoxan derivatives of chromone | HepG2, K562 | - | IC50 values ranging from 1.61 to 7.91 µM. | tandfonline.com |

| 3-Styrylchromones | Oral Squamous Cell Carcinoma | - | High tumor specificity, induced cell cycle arrest. | nih.gov |

Antimicrobial Activities

The chromone framework is a recognized pharmacophore that contributes to the antimicrobial properties of various synthetic compounds. Derivatives of this compound have been a particular focus of research in the quest for new antimicrobial agents.

A number of studies have reported the synthesis and evaluation of this compound derivatives for their activity against both Gram-positive and Gram-negative bacteria. iscience.innih.gov The lipophilic nature and electrophilic characteristics of these derivatives are thought to facilitate their interaction with and disruption of microbial cell membranes.

In one study, a series of 3-substituted chromone derivatives were synthesized and tested against various pathogenic bacterial strains. The results indicated good activity, with zones of inhibition measuring between 16-20 mm and Minimum Inhibitory Concentration (MIC) values in the range of 50–100 µg/mL. iscience.in Another investigation focused on 5-(chromene-3-yl)methylene-2,4-thiazolidinediones derived from 6,8-dichloro-4-oxo-4H-chromene-3-carbaldehyde. These compounds displayed modest to good antimicrobial activity against a panel of bacteria including Listeria monocytogenes, Staphylococcus aureus, Escherichia coli, and Salmonella typhimurium. nih.gov

The conjugation of chromone with other heterocyclic systems, such as pyrazole, has also yielded compounds with significant antibacterial properties. For example, a chromone-pyrazole conjugate synthesized from chromone-3-carbaldehyde demonstrated prominent activity against S. aureus (zone of inhibition of 50 mm) and E. coli (zone of inhibition of 40 mm), surpassing the efficacy of the standard drug chloramphenicol. nih.gov

Table 2: Antibacterial Activity of Selected this compound Derivatives

| Derivative Type | Bacterial Strain(s) | Key Findings | Reference |

|---|---|---|---|

| 3-Substituted chromones | Gram-positive & Gram-negative | Zone of inhibition: 16-20 mm; MIC: 50-100 µg/mL. | iscience.in |

| 5-(chromene-3-yl)methylene-2,4-thiazolidinediones | L. monocytogenes, S. aureus, E. coli, S. typhimurium | Modest to good antimicrobial activity. | nih.gov |

| Chromone-pyrazole conjugates | S. aureus, E. coli, S. albus | Prominent activity, with zones of inhibition up to 50 mm. | nih.gov |

| Chromone-tetrazoles | Gram-positive & Gram-negative | Some compounds showed antibacterial activity. | semanticscholar.org |

In addition to their antibacterial effects, this compound derivatives have demonstrated notable antifungal properties. nih.govnih.gov Research has shown that certain derivatives can effectively inhibit the growth of various fungal species, including clinically relevant Candida species.

A study investigating chromone-3-carbonitriles revealed that four of these derivatives exhibited good antifungal activity, with MICs ranging from 5 to 50 µg/mL. These compounds were also found to significantly inhibit the formation of biofilms by Candida albicans, a key virulence factor. nih.gov Another study on 5-(chromene-3-yl)methylene-2,4-thiazolidinediones reported their antifungal potential against Candida albicans. nih.gov

The development of novel chromenol derivatives has also yielded compounds with significant antifungal activity. In one study, the most active compound displayed MIC values ranging from 22.1 to 184.2 µM against a panel of eight different fungi, with twelve of the fourteen tested compounds being more active than the reference drugs ketoconazole (B1673606) and bifonazole. nih.gov

The investigation of this compound derivatives has extended to their potential as antiprotozoal agents. univen.ac.za Specifically, research has been conducted on their efficacy against trypanosomes and leishmania, the protozoan parasites responsible for debilitating diseases.

A study focused on the synthesis and biological evaluation of various chromone-3-carbaldehyde analogues reported promising trypanocidal activity for several compounds. The most active derivatives significantly reduced parasite viability, with IC50 values as low as 1.3 and 1.9 µg/mL. univen.ac.za

In the context of leishmaniasis, a study synthesized nine different chromone derivatives and tested their leishmanicidal efficacy in vitro. The most effective compound, C-(6-Methyl-4-oxo-4H-1-benzopyran-3-yl)-N-(p-tolyl) nitrone, was derived from 6-methylchromone-3-carbaldehyde. karger.com This derivative significantly inhibited the proliferation of Leishmania donovani promastigotes and intracellular amastigotes. karger.com

Anti-inflammatory and Antioxidant Properties

Derivatives of this compound have demonstrated notable anti-inflammatory and antioxidant activities in various studies. These compounds, belonging to the broader class of chromones, are recognized for their potential to mitigate inflammatory processes and combat oxidative stress. ontosight.aisemanticscholar.orgnih.gov The core chromone structure is a key pharmacophore that contributes to these biological effects. semanticscholar.org

In the realm of anti-inflammatory action, chromone derivatives have been shown to inhibit key inflammatory mediators. For instance, certain thiazolyl hydrazone derivatives of this compound have been synthesized and evaluated for their ability to inhibit protein denaturation, a marker of inflammation. researchgate.net Several of these compounds exhibited significant anti-inflammatory activity when compared to the standard drug, diclofenac (B195802) sodium. researchgate.net Specifically, compounds designated as 5b, 5g, and 5h showed noteworthy potential. researchgate.net Furthermore, in silico studies have suggested that 3-formyl chromone derivatives can exhibit anti-inflammatory effects through the inhibition of the COX protein. nih.gov

With respect to antioxidant properties, various this compound derivatives have been investigated for their capacity to scavenge reactive oxygen species (ROS). researchgate.net Thiazolyl hydrazone derivatives, for example, were tested for their scavenging activity against DPPH and nitric oxide radicals. researchgate.net Among the synthesized compounds, 5b, 5c, 5e, 5g, and 5j displayed very good antioxidant activities, comparable to the standard antioxidant, ascorbic acid. researchgate.net Another study highlighted a derivative, compound 4, which possessed an effective SC50 value as low as 36 μM in the DPPH assay, indicating potent antioxidant capacity. researchgate.net The antioxidant potential of chromone-based compounds is a significant area of research, as it may help in mitigating diseases related to oxidative stress.

Table 1: Anti-inflammatory and Antioxidant Activity of Selected this compound Derivatives

| Compound/Derivative | Biological Activity | Key Findings | Reference |

| Thiazolyl hydrazone derivatives (5b, 5g, 5h) | Anti-inflammatory | Significant inhibition of protein denaturation compared to diclofenac sodium. | researchgate.net |

| 3-Formyl chromone derivatives | Anti-inflammatory | In silico evidence of COX protein inhibition. | nih.gov |

| Thiazolyl hydrazone derivatives (5b, 5c, 5e, 5g, 5j) | Antioxidant | Very good scavenging activity against DPPH and nitric oxide radicals, comparable to ascorbic acid. | researchgate.net |

| Thiazolyl hydrazone derivative (4) | Antioxidant | Effective SC50 value of 36 μM in the DPPH assay. | researchgate.net |

Antidiabetic Potential

The investigation of this compound derivatives has revealed promising potential in the context of diabetes management through various mechanisms of action.

Alpha-Glucosidase Inhibition

A significant therapeutic approach for managing type 2 diabetes mellitus involves the inhibition of α-glucosidase, an enzyme responsible for carbohydrate digestion. mdpi.com Delaying carbohydrate breakdown helps in controlling post-meal blood glucose levels. mdpi.com Several chromone derivatives have been identified as potent inhibitors of this enzyme.

In one study, a series of chromone hydrazone derivatives were synthesized and evaluated for their in vitro α-glucosidase inhibitory activity. nih.gov Six of these compounds (4a, 4b, 4d, 4j, 4o, and 4p) demonstrated potent inhibition with IC50 values ranging from 20.1 ± 0.19 μM to 45.7 ± 0.23 μM, which is significantly more potent than the standard drug acarbose (B1664774) (IC50 = 817.38 ± 6.27 μM). nih.gov The most active compound in this series was 4d, which had a 4-sulfonamide substitution on the phenyl part of the hydrazide. nih.gov Kinetic analysis revealed that compound 4d acts as a non-competitive inhibitor of α-glucosidase. nih.gov

Another study on chromone derivatives from a marine fungus, Penicillium thomii, also identified compounds with conspicuous α-glucosidase inhibition. mdpi.comnih.gov Penithochromones A and C showed IC50 values of 268 and 688 μM, respectively, proving to be much more effective than the positive control, acarbose (1.3 mmol). mdpi.com These findings underscore the potential of the chromone scaffold in developing new α-glucosidase inhibitors. researchgate.netmdpi.comnih.gov

Table 2: α-Glucosidase Inhibitory Activity of this compound Derivatives

| Compound/Derivative | Source/Type | IC50 Value | Comparison to Standard (Acarbose) | Reference |

| Chromone hydrazone 4d | Synthetic | 20.1 ± 0.19 μM | Significantly more potent (Acarbose IC50 = 817.38 ± 6.27 μM) | nih.gov |

| Chromone hydrazones (4a, 4b, 4j, 4o, 4p) | Synthetic | 20.1 - 45.7 μM | Significantly more potent | nih.gov |

| Penithochromone A | Marine Fungus | 268 μM | More effective (Acarbose IC50 = 1.3 mmol) | mdpi.com |

| Penithochromone C | Marine Fungus | 688 μM | More effective | mdpi.com |